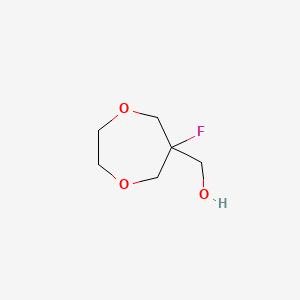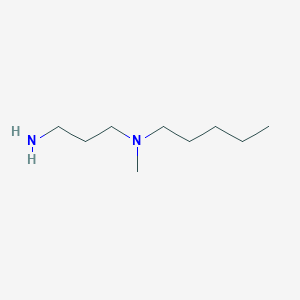
(3-Aminopropyl)(methyl)pentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(methyl)pentylamine is an organic compound with the molecular formula C9H22N2 It is a type of amine, specifically a secondary amine, characterized by the presence of an amino group attached to a propyl chain, a methyl group, and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methyl)pentylamine typically involves the reaction of 3-aminopropylamine with methylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene or dichloromethane to dissolve the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Aminopropyl)(methyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and an aqueous medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions involve anhydrous solvents and controlled temperatures.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reaction conditions include moderate heating and the use of inert solvents.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary and tertiary amines
Substitution: Substituted amines with various alkyl groups
科学的研究の応用
(3-Aminopropyl)(methyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of (3-Aminopropyl)(methyl)pentylamine involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains a triethoxysilane group instead of a methylpentyl group.
(3-Aminopropyl)methylamine: Lacks the pentyl chain, making it less hydrophobic compared to (3-Aminopropyl)(methyl)pentylamine.
N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups attached to the nitrogen atoms, differing in its substitution pattern.
Uniqueness
This compound is unique due to its specific combination of an amino group, a methyl group, and a pentyl chain, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
特性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
N'-methyl-N'-pentylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-4-5-8-11(2)9-6-7-10/h3-10H2,1-2H3 |
InChIキー |
IYORFDMJPMUUQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(C)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


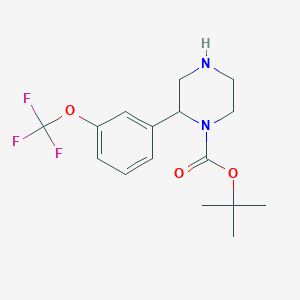

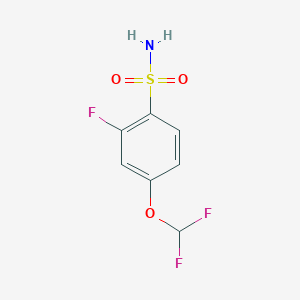
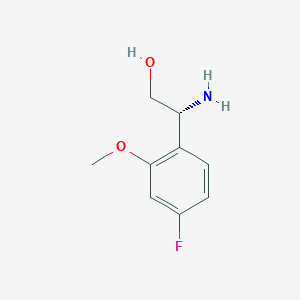
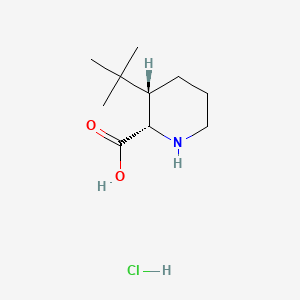
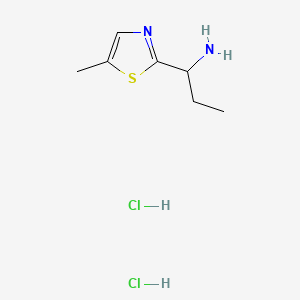
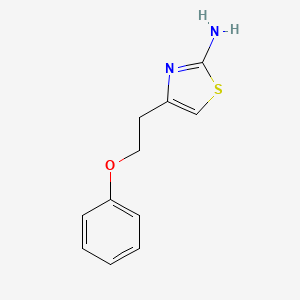
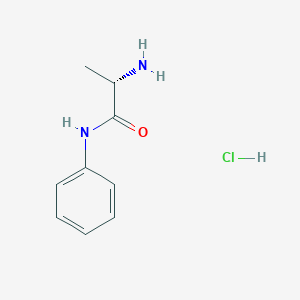
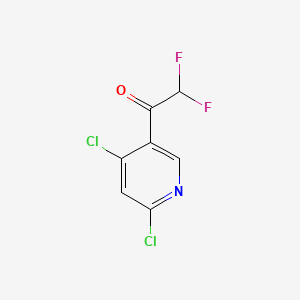
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
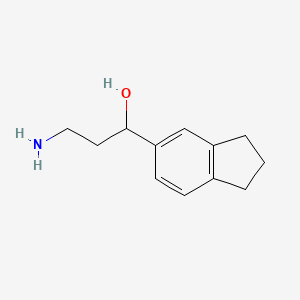
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

